![molecular formula C12H18N2O3S B14619121 Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 59556-09-1](/img/structure/B14619121.png)
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexene ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclohexen-1-one with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetonitrile and a sulfonylating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Acetonitrile, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yloxy)]-
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
Uniqueness
The uniqueness of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- lies in its combination of a morpholine ring, a cyclohexene ring, and a sulfonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
59556-09-1 |
|---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylcyclohex-2-en-1-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C12H18N2O3S/c13-5-10-18(15,16)12-4-2-1-3-11(12)14-6-8-17-9-7-14/h3,12H,1-2,4,6-10H2 |
Clave InChI |
GKDPZRBBKOMROE-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(C1)S(=O)(=O)CC#N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
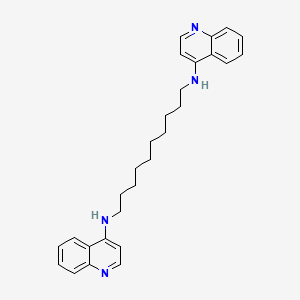


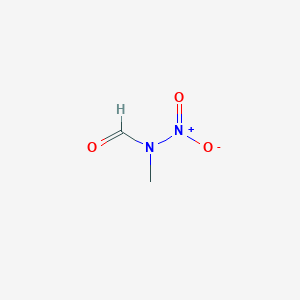


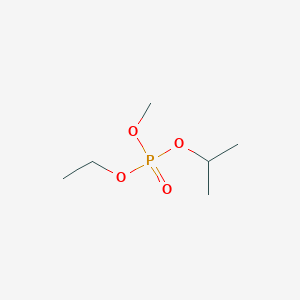
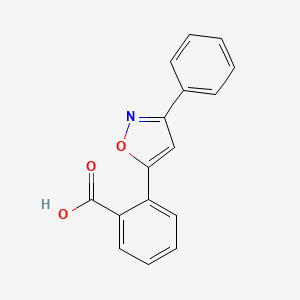

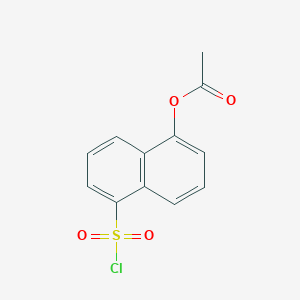
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)


